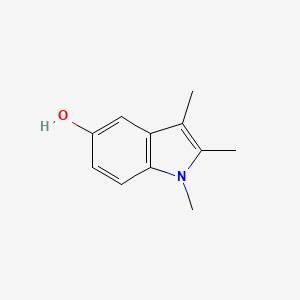

1,2,3-trimethyl-1H-indol-5-ol

Description

Contextualization within Indole (B1671886) Chemistry Research

The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and medicinal chemistry. creative-proteomics.comnumberanalytics.com This structural motif is present in a vast array of naturally occurring and synthetic molecules with significant biological activities. nih.gov Indole derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.com The reactivity of the indole nucleus, particularly its electron-rich nature which makes it susceptible to electrophilic substitution, allows for a wide range of chemical modifications, leading to diverse molecular architectures and functionalities. irjmets.com

The specific compound, 1,2,3-trimethyl-1H-indol-5-ol, is a substituted indole featuring methyl groups at the 1, 2, and 3 positions and a hydroxyl group at the 5-position. This substitution pattern influences its electronic properties, solubility, and potential for intermolecular interactions, making it a subject of interest for synthetic and medicinal chemists. The presence of multiple methyl groups can enhance lipophilicity, while the hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing its binding to biological targets.

Historical Perspectives on Indole Derivatives in Scientific Inquiry

The history of indole chemistry is rich and dates back to the 19th century with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole. wikipedia.org A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a cornerstone for creating substituted indoles. creative-proteomics.comnumberanalytics.com The 20th century witnessed a surge in interest in indole chemistry as the indole nucleus was identified in essential biomolecules like the amino acid tryptophan and various alkaloids. creative-proteomics.comwikipedia.org

Over the years, numerous other methods for indole synthesis have been developed, including the Baeyer-Emmerling, Nencki, Leimgruber-Batcho, and Bischler-Möhlau syntheses, each offering different advantages for accessing a variety of indole derivatives. irjmets.com More recently, modern techniques such as transition metal-catalyzed reactions have provided even more efficient and selective routes to these valuable compounds. numberanalytics.com This continuous development of synthetic methodologies has been driven by the ever-expanding applications of indole derivatives in various scientific fields. benthamdirect.com

Overview of Research Trajectories for this compound

While specific research on this compound is limited, the research trajectories for similarly substituted indole derivatives provide a framework for its potential areas of investigation. The indole scaffold is a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. mdpi.com

Potential Research Areas:

Anticancer Activity: Many indole derivatives have been investigated for their potential as anticancer agents. For instance, some derivatives have shown cytotoxic effects on cancer cell lines. orientjchem.org The structural features of this compound could be explored for similar activities.

Antimicrobial Properties: Substituted indoles have been studied for their antibacterial and antifungal activities. dergipark.org.tr The unique substitution pattern of this compound might confer specific antimicrobial properties.

Neurotransmitter Mimicry: The structural similarity of some indole derivatives to neurotransmitters like serotonin (B10506) has led to research into their potential use in treating neurological and mood disorders. evitachem.com

Fluorescent Probes: The photophysical properties of certain indole compounds make them suitable for use as fluorescent markers in biological imaging. smolecule.com

Synthetic Intermediates: Polysubstituted indoles serve as crucial building blocks for the synthesis of more complex and biologically active molecules. evitachem.com

Given the diverse biological activities of related compounds, this compound represents a candidate for further screening and investigation across these and other therapeutic areas.

Data on Related Indole Compounds

To provide context for the potential properties of this compound, the following tables summarize data for related indole structures.

Table 1: Physicochemical Properties of Selected Indole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C11H13NO | 175.23 americanelements.com |

| 1H-Indol-5-ol | C8H7NO | 133.1473 nist.gov |

| 1,2,3-trimethyl-1H-indole | C11H13N | 159.23 nih.gov |

| 2-methyl-1H-indol-5-ol | C9H9NO | 147.17 nih.gov |

| 1,2,3-trimethyl-1H-indole-5-carboxylic acid | C12H13NO2 | 203.24 uni.lu |

Table 2: Biological Activities of Selected Indole Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Reference |

| 5-Iodo-2,3,3-trimethyl-3H-indole derivatives | Antibacterial, Anticancer | smolecule.com |

| Substituted Indole Derivatives | BCL-2 inhibitors (Anticancer) | orientjchem.org |

| 1,1,2-trimethyl-1H-benzo[e]indole derivatives | Antibacterial, Antifungal | dergipark.org.tr |

| Substituted Indole-Acrylamide Derivatives | Tubulin-targeting agents (Anticancer) | dntb.gov.ua |

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | CFTR Potentiators | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethylindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12(3)11-5-4-9(13)6-10(7)11/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAIEZQYMTYPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2,3 Trimethyl 1h Indol 5 Ol and Its Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The construction of the indole ring system has been a subject of intense investigation for over a century, leading to a rich portfolio of synthetic methods. byjus.com These range from classical name reactions, which are still widely used, to modern transition-metal-catalyzed processes that offer enhanced efficiency and scope.

Japp-Klingemann Reaction in Indole Scaffold Construction

The reaction mechanism begins with the deprotonation of the β-keto-ester to form an enolate, which then acts as a nucleophile, attacking the aryl diazonium salt to create an azo compound. wikipedia.org In most cases, this intermediate undergoes in-situ hydrolysis and decomposition, ultimately yielding the stable arylhydrazone. wikipedia.orgwikipedia.org The resulting hydrazone can then be heated in the presence of a strong acid to induce cyclization via the Fischer indole synthesis pathway. chemeurope.comresearchgate.net This two-step sequence, combining the Japp-Klingemann reaction with the Fischer cyclization, represents a robust and versatile strategy for constructing complex indole scaffolds. researchgate.net

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Modern organic synthesis has been revolutionized by the use of transition metal catalysts, and palladium-catalyzed reactions are at the forefront of indole synthesis. mdpi.com These methods provide powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the construction of highly functionalized indoles that are difficult to access through classical methods. mdpi.comnih.gov Several key palladium-catalyzed strategies have emerged as staples in heterocyclic chemistry.

The Larock indole synthesis is a prominent example of a palladium-catalyzed heteroannulation. wikipedia.org This reaction constructs the indole ring by coupling an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. wikipedia.org A significant advantage of the Larock synthesis is the wide variety of functional groups tolerated on both the aniline and alkyne components. researchgate.net

Other significant palladium-catalyzed methods include tandem reactions that combine cross-coupling with cyclization. For example, a Sonogashira cross-coupling between an o-iodoaniline and a terminal alkyne, followed by an intramolecular cyclization, can efficiently generate 2-substituted indoles. mdpi.com Similarly, the intramolecular Heck reaction, involving the cyclization of an o-halo-N-allylaniline, provides another effective route. aalto.fi More recent developments have even enabled the direct use of ammonia (B1221849) in a tandem cross-coupling/cyclization with 2-alkynylbromoarenes to afford NH-indoles, a transformation previously unreported. rsc.org

Below is a comparative table of prominent palladium-catalyzed indole syntheses.

| Synthesis Method | Key Reactants | Mechanistic Highlights | Key Advantages |

| Larock Annulation | o-Iodoaniline, Disubstituted Alkyne | Oxidative addition of Pd(0), alkyne insertion, reductive elimination. wikipedia.org | High versatility, broad substrate scope. wikipedia.org |

| Sonogashira Coupling/Cyclization | o-Iodoaniline, Terminal Alkyne | Pd/Cu-catalyzed C-C bond formation followed by intramolecular C-N bond formation. mdpi.com | Access to diverse 2-substituted indoles. mdpi.com |

| Heck Cyclization | o-Halo-N-allylaniline | Intramolecular carbopalladation of the alkene followed by β-hydride elimination. aalto.fi | Efficient for fused and substituted indoles. |

| Ammonia Cross-Coupling/Cyclization | 2-Alkynylbromoarene, Ammonia | Tandem Pd-catalyzed amination followed by base-mediated cyclization. rsc.org | Direct use of ammonia as a nitrogen source. rsc.org |

General Indole Annulation Methods

Indole annulation refers to the construction of the indole's bicyclic system by forming the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring. Beyond the specific methods detailed above, several other powerful annulation strategies exist. The Larock reaction is a prime example of such a heteroannulation process. researchgate.net

A notable modern approach is the triazene-directed C-H annulation . This method utilizes a removable triazene group on an aniline derivative to direct a rhodium catalyst to a specific C-H bond. pkusz.edu.cn The activated C-H bond then undergoes annulation with an alkyne, followed by cleavage of the directing group to yield the unprotected indole. A key advantage of this strategy is the excellent regioselectivity achieved, even with asymmetrically substituted alkynes. pkusz.edu.cn

Another strategy involves the reductive annulation of nitrosoaromatics with alkynes . This process can be catalyzed by ruthenium complexes or proceed in a two-step sequence to produce indoles with high regioselectivity. acs.org These advanced annulation methods bypass the need for pre-functionalized starting materials like halo-anilines, offering more direct and atom-economical routes to the indole core. pkusz.edu.cn

Targeted Synthesis of 1,2,3-trimethyl-1H-indol-5-ol

The synthesis of a multi-substituted indole like this compound requires careful planning to control the placement of each functional group. The primary challenge lies in achieving the desired substitution pattern without generating unwanted isomers. This is accomplished through regioselective functionalization strategies.

Regioselective Functionalization Strategies

Regioselectivity is paramount in the synthesis of complex indoles. The inherent electronic properties of the indole ring dictate that the pyrrole moiety is generally more susceptible to electrophilic attack than the benzenoid ring. rsc.org Therefore, strategies must be employed to either leverage this inherent reactivity or override it to achieve substitution at the desired positions.

For this compound, the most logical and common strategy involves carrying the C5-oxygen functionality through the synthesis from the beginning. This is far more efficient than attempting to introduce it onto an unsubstituted indole at a late stage.

A plausible synthetic approach would be:

Core Synthesis: Start with a precursor that already contains the C5-oxygen functionality, such as 4-methoxyphenylhydrazine. A Fischer indole synthesis with 2-butanone would then directly yield 5-methoxy-2,3-dimethyl-1H-indole. The methoxy (B1213986) group serves as a stable protecting group for the desired phenol (B47542).

N-Methylation: The N-H of the resulting indole can be selectively methylated. This is typically achieved under basic conditions (e.g., using sodium hydride) to deprotonate the nitrogen, followed by quenching with an electrophile like methyl iodide.

Demethylation: The final step would be the cleavage of the methyl ether at the C5 position to reveal the target hydroxyl group. Reagents such as boron tribromide (BBr₃) are commonly used for this transformation.

Direct C-H functionalization of the indole's benzene ring is a more modern but complex alternative. These methods often require a directing group attached to the indole nitrogen to guide a transition metal catalyst (commonly palladium) to a specific C-H bond on the benzenoid ring (C4, C5, C6, or C7). rsc.org While powerful, developing a selective C5-hydroxylation on an existing 1,2,3-trimethyl-1H-indole core would be a significant synthetic challenge. Therefore, incorporating the oxygen functionality in the initial starting material remains the most practical and regioselective approach.

The table below summarizes the strategies for installing each substituent.

| Substituent | Position | Synthetic Strategy | Regiochemical Control |

| 5-Hydroxyl | C5 | Introduced via the arylhydrazine precursor (e.g., as a methoxy group) in a Fischer synthesis. | Pre-functionalization of the starting material ensures exclusive C5 substitution. |

| 2-Methyl | C2 | Incorporated from the ketone partner (2-butanone) in a Fischer synthesis. | The structure of the ketone directly dictates the C2 and C3 substituents. |

| 3-Methyl | C3 | Incorporated from the ketone partner (2-butanone) in a Fischer synthesis. | The structure of the ketone directly dictates the C2 and C3 substituents. |

| 1-Methyl | N1 | N-alkylation of the indole nitrogen after ring formation, using a base and methyl iodide. | The indole N-H is the most acidic proton, ensuring high selectivity for N-alkylation. |

Stereoselective Approaches in Synthesis

Achieving stereocontrol in the synthesis of complex indole derivatives is a significant challenge due to the planar nature of the aromatic ring system. For N-substituted indoles, the development of enantioselective N-alkylation methods is crucial. While direct stereoselective synthesis of this compound is not extensively documented, general strategies for chiral indole synthesis can be applied.

Organocatalytic and organometallic strategies have been successfully employed for the construction of chiral α-N-branched indoles. mdpi.com The primary challenge in the stereoselective N-alkylation of the indole core is the low nucleophilicity of the nitrogen atom. mdpi.com To overcome this, strategies often involve increasing the acidity of the N-H bond by introducing electron-withdrawing groups at the C2 or C3 positions. mdpi.com For instance, indole-2-carbaldehyde has been used in cascade reactions with α,β-unsaturated aldehydes in the presence of a Hayashi-Jørgensen catalyst to yield tricyclic chiral indole derivatives. mdpi.com Another approach involves a (R)-BINOL•SnCl4-catalyzed formal (3 + 2) cycloaddition between 3-substituted indoles and acrylates to produce pyrroloindolines with high enantioselectivity. nih.gov These methods, while applied to different indole substrates, highlight the potential for developing stereoselective routes to chiral derivatives of this compound by adapting the catalysts and reaction conditions.

| Catalyst System | Reaction Type | Product Type | Key Feature |

| Hayashi-Jørgensen catalyst | Cascade reaction | Tricyclic chiral indoles | Utilizes electron-withdrawing group at C2 |

| (R)-3,3'-dichloro-BINOL•SnCl4 | Formal (3 + 2) cycloaddition | Pyrroloindolines | High diastereoselectivity (≥10:1) nih.gov |

| Zinc-ProPhenol dinuclear complex | N-alkylation with aldimines | N-alkylated indoles | Good yields and excellent enantiomeric ratios researchgate.net |

Steric Hindrance Mitigation Strategies in Methylation

The introduction of methyl groups onto the indole scaffold, particularly in sterically congested positions, requires specific strategies to overcome steric hindrance. In the synthesis of this compound, methylation at N1, C2, and C3 positions can be challenging. Steric clashes between the incoming methylating agent and existing substituents can significantly affect reaction outcomes and selectivity. nih.gov

Directed C-H methylation has emerged as a powerful tool. rsc.org For instance, Ru(II)-catalyzed C-H methylation of indoles using a pyridyl directing group on the indole nitrogen has been shown to be effective. rsc.org This approach allows for selective methylation at specific positions that might otherwise be inaccessible due to steric hindrance. In some cases, mono-selectivity is achieved because of steric interactions in the key metallacycle intermediate that prevent further methylation. rsc.org Computational and structural analyses show that steric conflicts can be quantified and predicted, with clashes involving nitrogen-attached methyl groups (like N6-methyladenines) being more pronounced than those at carbon atoms (like C5-methylcytosines). nih.gov This understanding can guide the choice of methylation strategy and reaction conditions to minimize unwanted steric interactions.

| Strategy | Catalyst/Reagent | Target Position | Mechanism/Key Feature |

| Directed C-H Functionalization | Ru(II) catalyst, MeBF3K | C2 | Pyridyl directing group on indole nitrogen overcomes steric hindrance. rsc.org |

| Co-Catalyzed Methylation | Cobalt catalyst, MeOTs | Ortho position | Selective for the less sterically-hindered position. rsc.org |

| In silico analysis | N/A | N/A | Prediction of steric clashes to guide synthetic planning. nih.gov |

Derivatization and Analogue Synthesis

Strategies for Modification at the Indole Nitrogen (N1)

Modification at the N1 position of the indole ring is a common strategy for altering the physicochemical and pharmacological properties of indole derivatives. The low nucleophilicity of the indole nitrogen presents a challenge, but several methods have been developed to achieve efficient N-alkylation and N-functionalization. mdpi.com

A straightforward approach involves deprotonation of the indole N-H with a strong base like sodium hydride (NaH), followed by reaction with an alkylating agent such as methyl iodide. nih.govnih.gov For less reactive systems, base-catalyzed reactions under specific conditions are employed. For example, the N-methylation of indole with dimethyl carbonate can be catalyzed by DABCO, proceeding through the formation of an N-methylated-DABCO intermediate. st-andrews.ac.uk

More advanced strategies involve skeletal editing through nitrogen atom insertion. researchgate.netchemrxiv.orguga.edu These methods can transform the indole core into other heterocyclic systems like quinazolines or quinoxalines. researchgate.netchemrxiv.org This is achieved by trapping an electrophilic nitrene species, with the inherent nucleophilicity of the indole nitrogen temporarily suppressed by a silyl protecting group. researchgate.netchemrxiv.org Such late-stage functionalization techniques offer powerful ways to diversify indole scaffolds. uga.edu

Approaches to Alterations on the Trimethyl Substitution Pattern

Altering the substitution pattern of the three methyl groups in this compound allows for fine-tuning of its properties. This can involve the introduction, removal, or modification of these groups. Palladium-catalyzed intramolecular oxidative coupling is an efficient method for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which can serve as precursors for altering the C2 and C3 substituents. unina.itmdpi.com

Directed ortho-metalation provides a route to functionalize specific positions on the indole ring that might otherwise be unreactive. By using a suitable directing group on the nitrogen, it is possible to achieve selective metalation and subsequent reaction with an electrophile at positions like C7, which can be extended to other positions. nih.gov Furthermore, C-H methylation techniques using various transition metal catalysts (e.g., Ru, Co) can selectively install methyl groups at sp2 and sp3 carbon centers, offering a direct way to modify the methylation pattern on the indole core. rsc.org

Hydroxyl Group (C5) Functionalization and Conjugation

The hydroxyl group at the C5 position is a key site for functionalization, allowing for the introduction of a wide range of substituents and the conjugation of the indole core to other molecules. Direct C-H functionalization methods have been developed to modify the C5 position, though this remains a synthetic challenge. nih.gov

One effective strategy is the regioselective direct iodination of the C5-H bond, which provides a versatile aryl iodide handle for further transformations, such as cross-coupling reactions. rsc.orgresearchgate.net This method is notable for proceeding under mild, metal-free conditions via a radical pathway. rsc.orgresearchgate.net Another approach involves the gold-catalyzed C5-alkylation of indolines (the reduced form of indoles) with diazo compounds, followed by oxidative aromatization to yield the C5-functionalized indole. rsc.org This C-H bond functionalization occurs selectively at the C5 position without the need for a directing group. rsc.org Copper-catalyzed C5-H alkylation reactions have also been developed, further expanding the toolkit for modifying this position. nih.gov

Synthesis of Polycyclic Indole Structures and Fused Heterocycles

Fusing additional rings to the indole scaffold to create polycyclic structures is a powerful strategy for generating molecular complexity and novel biological activities. nih.gov Indole derivatives serve as versatile precursors for constructing these complex frameworks. rsc.org

Cycloaddition reactions are a reliable approach for converting planar indoles into complex, stereoselective polycyclic systems. nih.govacs.org For instance, Zn(II)-catalyzed divergent [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes can produce two different types of polycyclic fused indoline scaffolds. nih.govacs.org The reaction pathway is controlled by the nature and type of substituents on the starting materials. nih.govacs.org

Another strategy utilizes indole-2-carboxamide as a versatile handle for synthesizing diversely substituted polycyclic indole structures through intramolecular and intermolecular cyclization reactions. rsc.org Furthermore, reactive intermediates like isocyanates, generated from acyl azides via Curtius rearrangement, can be used in intramolecular cyclizations to form fused pyrimidoindole skeletons. metu.edu.tr These diverse synthetic routes provide access to a wide array of complex, indole-fused heterocyclic systems. bohrium.com

Reagent and Catalyst Systems in this compound Synthesis

The successful synthesis of this compound hinges on the strategic application of various reagent and catalyst systems. These systems are crucial for constructing the indole core and introducing the desired substituents at the 1, 2, 3, and 5 positions. The following sections delve into the specific roles and applications of organometallic reagents, acids, transition metal catalysts, and redox agents in the synthesis of this target molecule and its analogues.

Application of Organometallic Reagents (e.g., Trimethylaluminum, Grignard reagents)

Organometallic reagents are fundamental tools in the synthesis of substituted indoles, offering pathways for C-C bond formation and functionalization. nih.gov

Trimethylaluminum (TMA) , with the formula Al₂ (CH₃)₆, is a pyrophoric, colorless liquid that serves as a potent methylating agent and a Lewis acid. google.com While direct literature on the use of TMA in the synthesis of this compound is scarce, its utility can be inferred from its known reactivity. TMA can be employed for the N-methylation of the indole ring. Additionally, its Lewis acidic character can be harnessed to activate substrates in cyclization reactions. nih.govrsc.org For instance, in a multi-step synthesis, after the formation of a substituted indol-5-ol, TMA could potentially be used for the methylation of the nitrogen atom.

Grignard reagents are among the most versatile organometallic compounds in organic synthesis. The Bartoli indole synthesis, for example, utilizes vinyl Grignard reagents to convert ortho-substituted nitroarenes into 7-substituted indoles. jk-sci.comwikipedia.org This methodology highlights the power of Grignard reagents in constructing the indole nucleus. jk-sci.com In the context of this compound, a suitably substituted Grignard reagent could be used to introduce one of the methyl groups at the C2 or C3 position of the indole ring during its formation. jk-sci.comwikipedia.org The reaction of an indole Grignard reagent (formed by treating indole with a Grignard reagent like ethylmagnesium bromide) with an electrophile is a common method for C3-alkylation. semanticscholar.org

| Reagent | Application in Indole Synthesis | Potential Role in Synthesis of this compound | Reference |

|---|---|---|---|

| Trimethylaluminum | N-methylation, Lewis acid catalyst | N1-methylation | nih.govrsc.org |

| Grignard Reagents | Bartoli indole synthesis, C-alkylation | Introduction of methyl groups at C2 or C3 | jk-sci.comwikipedia.orgsemanticscholar.org |

Role of Lewis Acids and Brønsted Acids (e.g., LiCl, HCl)

Acid catalysis plays a pivotal role in several key transformations within indole synthesis, including cyclization and rearrangement steps.

Lithium chloride (LiCl) , a Lewis acid, is often used as an additive in palladium-catalyzed cross-coupling reactions. acs.org In the synthesis of indole derivatives, LiCl can accelerate the reaction rate and improve yields. mdpi.com For instance, in a palladium-catalyzed synthesis of 2,3-disubstituted indoles, the addition of LiCl to the reaction medium can significantly influence the outcome. mdpi.comresearchgate.net Its role is often to facilitate the transmetalation step or to stabilize the catalytic species.

Hydrochloric acid (HCl) , a strong Brønsted acid, is commonly employed in classical indole syntheses such as the Fischer indole synthesis. nih.govbhu.ac.in In this reaction, an arylhydrazine and a ketone or aldehyde are condensed in the presence of an acid catalyst to form an arylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization to yield the indole. wikipedia.org The acidic conditions are crucial for protonating the indole ring, typically at the C3 position, which can influence the regioselectivity of subsequent electrophilic substitution reactions. wikipedia.orgyoutube.com For the synthesis of this compound, an appropriately substituted phenylhydrazine could be reacted with a ketone precursor in the presence of HCl to construct the trimethylated indole core.

| Acid | Type | Role in Indole Synthesis | Relevant Synthetic Step for Target Compound | Reference |

|---|---|---|---|---|

| LiCl | Lewis Acid | Additive in Pd-catalyzed reactions to enhance rate and yield. | Palladium-catalyzed construction of the indole ring. | acs.orgmdpi.comresearchgate.net |

| HCl | Brønsted Acid | Catalyst in Fischer indole synthesis for cyclization. | Formation of the indole nucleus from a substituted phenylhydrazine. | nih.govbhu.ac.inwikipedia.org |

Transition Metal Catalysis (e.g., Palladium-catalyzed processes)

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, offering efficient and versatile methods for the construction of complex molecules, including polysubstituted indoles. researchgate.net

Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), are widely used to facilitate the synthesis of indoles through various cyclization strategies. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step. nih.gov For the synthesis of this compound, a palladium-catalyzed approach could involve the cyclization of a suitably substituted aniline derivative. For instance, a 2-alkynylaniline bearing a hydroxyl group at the para-position could undergo a palladium-catalyzed cyclization to form the indole ring, with subsequent methylation steps to complete the synthesis. mdpi.com The versatility of palladium catalysis allows for a wide range of functional groups to be tolerated, which is advantageous when dealing with a multi-functionalized target like this compound. nih.gov

| Catalyst | Reaction Type | Applicability to Target Compound Synthesis | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Intramolecular cyclization of alkynylanilines | Formation of the core indole structure. | mdpi.com |

| PdCl₂ | Tandem reactions for 2,3-disubstituted indoles | Construction of the trimethylated indole ring. | mdpi.com |

Oxidizing and Reducing Agents in Transformation (e.g., NaBH₄, MnO₂, Zn/NaOH)

Oxidizing and reducing agents are crucial for the manipulation of functional groups during the synthesis of indole derivatives.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to alcohols. libretexts.org In the context of indole chemistry, NaBH₄ in carboxylic acid media can reduce the indole double bond to afford indolines. mdma.ch However, for the synthesis of this compound, NaBH₄ would be more strategically employed to reduce a ketone or aldehyde precursor to an alcohol, which could then be further transformed. rsc.orgmdma.chrushim.ru For instance, if a synthetic route involves an intermediate with a carbonyl group on the benzene ring, NaBH₄ could be used for its reduction to a hydroxyl group.

Manganese dioxide (MnO₂) is a mild oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols. acs.org In indole chemistry, MnO₂ can be used for various transformations, including the oxidation of indolines to indoles or the functionalization of methyl groups attached to the indole ring. nih.govresearchgate.net For example, a precursor with a hydroxymethyl group could be oxidized to a formyl group using MnO₂, which can then be a handle for further modifications. nih.gov

Zinc in sodium hydroxide (Zn/NaOH) is a reducing system that can be used for the reduction of nitro groups to amines. In a potential synthetic route to this compound starting from a nitroaromatic compound, the Zn/NaOH system could be used to reduce a nitro group to an amino group, which is a key step in many indole syntheses, such as the Reissert synthesis. bhu.ac.in Additionally, zinc ions have been reported to catalyze an oxido-reduction rearrangement in the synthesis of 5,6-dihydroxyindole derivatives. nih.gov

| Agent | Type | Function in Indole Synthesis | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| NaBH₄ | Reducing Agent | Reduction of carbonyls; reduction of indole to indoline. | Reduction of a ketone precursor to a hydroxyl group. | libretexts.orgmdma.chrsc.org |

| MnO₂ | Oxidizing Agent | Oxidation of indolines to indoles; oxidation of alcohols. | Functionalization of substituents on the indole ring. | nih.govresearchgate.netacs.org |

| Zn/NaOH | Reducing Agent | Reduction of nitro groups to amines. | Reduction of a nitro precursor to an aniline derivative. | bhu.ac.innih.gov |

Spectroscopic Data for this compound Remains Elusive in Public Domain

A comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound this compound has yielded no specific experimental results within the public domain. Despite efforts to locate detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data, no dedicated studies detailing the chemical shifts, coupling constants, or vibrational frequencies for this particular molecule could be found.

The inquiry sought to construct a detailed technical article based on a specific outline, focusing on the in-depth analysis of this compound using a variety of spectroscopic techniques. The intended article was to include sections on Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional (2D) NMR techniques, Nitrogen-15 (¹⁵N) NMR, and vibrational analysis through IR and Raman spectroscopy. The user's request specified the inclusion of data tables and detailed research findings.

However, extensive searches of chemical databases and scholarly articles did not uncover any publications that have synthesized and subsequently characterized this compound to the extent required to fulfill the detailed outline. While general spectroscopic properties of the indole scaffold and related derivatives are well-documented, this information is not specific enough to be accurately applied to the requested compound with its unique substitution pattern of three methyl groups and a hydroxyl group.

Consequently, the creation of an article with the specified level of scientific accuracy and detail, including data tables for ¹H NMR, ¹³C NMR, and vibrational frequencies, is not possible at this time. The generation of such an article would be contingent on the future publication of research that specifically details the synthesis and comprehensive spectroscopic analysis of this compound.

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trimethyl 1h Indol 5 Ol

Infrared (IR) and Raman Spectroscopy

Hydrogen Bonding Interactions Characterization

Analysis in this section would characterize the hydrogen bonding capabilities of the hydroxyl group (-OH) at the C5 position and its potential role as both a hydrogen bond donor and acceptor. The N-methyl group at position 1 prevents the typical N-H hydrogen bonding seen in many other indoles. nih.gov Research on related hydroxyindoles and other substituted phenols would provide context for interpreting the strength and nature of these interactions, which are crucial for understanding the compound's crystal packing and behavior in protic solvents. isca.memdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

This subsection would detail the UV-Vis absorption spectrum of 1,2,3-trimethyl-1H-indol-5-ol. The indole (B1671886) ring system is the primary chromophore. The analysis would focus on identifying the characteristic electronic transitions, such as the 1La and 1Lb bands, which are typical for indole derivatives. nih.gov The positions and intensities of these absorption maxima (λmax) would be discussed in the context of the substitution pattern—three methyl groups and a hydroxyl group—which influences the electronic properties of the indole chromophore. nih.govnih.gov For instance, studies on 5-hydroxyindoles have shown significant shifts in absorption and fluorescence, particularly in acidic conditions. nih.gov

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| 1La | Data not available | Data not available | Data not available |

| 1Lb | Data not available | Data not available | Data not available |

This section would explore the fluorescence and phosphorescence properties of the compound. The emission spectrum, quantum yield, and fluorescence lifetime would be presented. The influence of the hydroxyl and methyl substituents on the emissive properties would be analyzed, as substitutions on the indole ring are known to significantly affect fluorescence. acs.orgnih.gov Any potential for this compound to act as a molecular switch, for example, through protonation/deprotonation of the hydroxyl group leading to distinct fluorescent states, would be investigated and discussed. Studies on other 5-hydroxyindoles have suggested fluorescence due to proton-transfer reactions in the excited state. nih.gov

Table 2: Hypothetical Luminescence Data for this compound

| Parameter | Value | Conditions |

| Excitation Wavelength (nm) | Data not available | Data not available |

| Emission Wavelength (nm) | Data not available | Data not available |

| Quantum Yield (Φ) | Data not available | Data not available |

| Fluorescence Lifetime (τ, ns) | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Confirmation

High-resolution mass spectrometry using electrospray ionization (ESI) would provide the accurate mass of the protonated molecule [M+H]+. This data is essential for confirming the elemental composition (C₁₁H₁₃NO) of this compound. The high precision of this technique allows for unambiguous molecular formula determination, a critical step in structural elucidation. Fragmentation studies (MS/MS) would help identify characteristic neutral losses and daughter ions, providing further structural information. mdpi.comnih.gov

Table 3: Hypothetical HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) |

| [C₁₁H₁₄NO]⁺ | 176.1070 | Data not available | Data not available |

GC-MS analysis would be used to assess the purity of the compound and to study its fragmentation pattern under electron ionization (EI). This section would detail the retention time of the compound on a specific GC column and present its mass spectrum. The mass spectrum would show the molecular ion (M⁺) and characteristic fragment ions. For the related compound 1,2,3-trimethyl-1H-indole (lacking the -OH group), major fragments are observed at m/z 159 (molecular ion), 158, and 144. nih.gov The presence of the hydroxyl group in this compound would be expected to produce a different fragmentation pattern, which would be analyzed to confirm the structure.

Table 4: Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 175 | Data not available | [M]⁺ |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data from the X-ray diffraction analysis of this compound is not available in the public domain. Consequently, a specific discussion on the solid-state molecular conformation, crystal packing, and intermolecular interactions for this particular compound cannot be provided at this time.

The determination of a crystal structure through single-crystal X-ray diffraction is an essential prerequisite for the detailed analysis of:

Solid-State Molecular Conformation: This includes the precise measurement of bond lengths, bond angles, and torsion angles, which define the three-dimensional shape of the molecule in the crystalline state.

Molecular Packing: This describes the arrangement of individual molecules within the crystal lattice, including parameters such as the unit cell dimensions and space group.

Intermolecular Interactions: This involves the identification and characterization of non-covalent forces, such as hydrogen bonds, van der Waals forces, and potential π–π stacking interactions, which govern the stability of the crystalline structure.

Without access to a published crystal structure for this compound, any discussion on the topics outlined in the prompt would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate these structural properties.

Chemical Reactivity and Transformation Studies of 1,2,3 Trimethyl 1h Indol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is a highly nucleophilic aromatic system, making it susceptible to electrophilic attack. masterorganicchemistry.com The rate and regioselectivity of electrophilic aromatic substitution (EAS) are significantly influenced by the existing substituents on the ring. masterorganicchemistry.com In 1,2,3-trimethyl-1H-indol-5-ol, the pyrrole (B145914) ring is fully substituted at positions 1, 2, and 3. Consequently, electrophilic substitution occurs on the benzene (B151609) ring. The hydroxyl group at the C-5 position is a powerful activating group, directing incoming electrophiles to the ortho (C-4 and C-6) positions. The methyl groups also contribute to the activation of the ring through inductive effects. The primary sites for electrophilic attack are therefore the C-4 and C-6 positions. evitachem.comevitachem.com

Common electrophilic substitution reactions applicable to this molecule include:

Nitration: Introduction of a nitro group (-NO2), typically using nitric acid in a sulfuric acid medium. masterorganicchemistry.com This can serve as a precursor for further functionalization, such as reduction to an amino group. google.com

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Sulfonation: Addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride/alkyl halide and a Lewis acid catalyst (e.g., AlCl3). acs.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1,2,3-trimethyl-4-nitro-1H-indol-5-ol and 1,2,3-trimethyl-6-nitro-1H-indol-5-ol |

| Bromination | Br₂ or NBS | 4-bromo-1,2,3-trimethyl-1H-indol-5-ol and 6-bromo-1,2,3-trimethyl-1H-indol-5-ol |

| Acylation | CH₃COCl/AlCl₃ | 4-acetyl-1,2,3-trimethyl-1H-indol-5-ol and 6-acetyl-1,2,3-trimethyl-1H-indol-5-ol |

Nucleophilic Reactions at the Hydroxyl Group

The hydroxyl group at the C-5 position is a key functional handle for a variety of nucleophilic reactions. It can act as a nucleophile itself or be converted into a good leaving group for substitution reactions.

O-Alkylation (Williamson Ether Synthesis): In the presence of a base (e.g., NaH, K₂CO₃), the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This can then react with alkyl halides or other electrophiles to form ethers.

O-Acylation (Esterification): The hydroxyl group can react with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding esters.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be activated by protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate, mesylate, or triflate). researchgate.net This transformation facilitates SN1 or SN2 type reactions, allowing for the introduction of a wide range of nucleophiles at the C-5 position. wiley-vch.de

Table 2: Examples of Nucleophilic Reactions at the C-5 Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | 1. NaH 2. CH₃I | 5-methoxy-1,2,3-trimethyl-1H-indole |

| Esterification | (CH₃CO)₂O, Pyridine | 1,2,3-trimethyl-1H-indol-5-yl acetate |

| Triflate Formation | Tf₂O, Pyridine | 1,2,3-trimethyl-1H-indol-5-yl trifluoromethanesulfonate |

Oxidation and Reduction Chemistry of the Indole System

The this compound scaffold can undergo both oxidation and reduction reactions, targeting either the indole nucleus or the hydroxyl substituent.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize the hydroxyl group, potentially leading to the formation of quinone-type derivatives. evitachem.com Milder oxidizing agents, such as manganese dioxide (MnO₂), are often used for the selective oxidation of hydroxyl groups or activated positions on heterocyclic rings. rsc.orglpnu.ua Oxidation can sometimes lead to the formation of dimeric or polymeric materials, especially under electrochemical or certain chemical conditions.

Reduction: The indole nucleus can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂/Pd, Pt, Rh) can reduce the benzene portion of the indole system, although this may require forcing conditions. mdpi.com Chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are generally not strong enough to reduce the aromatic indole ring but would reduce other susceptible functional groups if present. evitachem.com A common reduction method for the indole ring involves using sodium in liquid ammonia (B1221849) (Birch reduction) or triethylsilane in trifluoroacetic acid.

Table 3: Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Expected Outcome | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Formation of quinone-like structures | evitachem.com |

| Oxidation | MnO₂ | Potential for selective oxidation or dimerization | rsc.orglpnu.ua |

| Reduction | H₂/Catalyst (e.g., Rh, Pt) | Hydrogenation of the benzene ring to form tetrahydroindole derivatives | mdpi.com |

| Reduction | Na/NH₃ (liquid) | Partial reduction of the benzene ring |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions provide a powerful method for constructing new rings onto the indole framework, leading to complex polycyclic structures. wikipedia.org Annulation involves the formation of a new ring fused to the existing indole system.

Diels-Alder Reactions: The benzene part of the indole can act as a diene in Diels-Alder reactions, particularly when activated by the electron-donating hydroxyl group. This would involve reaction with a potent dienophile to form a new six-membered ring fused across the C-4 to C-7 positions.

1,3-Dipolar Cycloadditions: The C4=C5 or C6=C7 double bonds of the benzene ring could potentially act as dipolarophiles in reactions with 1,3-dipoles like azides or nitrile oxides, leading to the formation of fused five-membered heterocyclic rings. wikipedia.orgresearchgate.net

Annulation Strategies: Functional groups introduced at the C-4 or C-6 positions can be used to build new rings. For example, a 4-acetyl group could undergo condensation reactions to form a fused pyridine (azafluorene) or pyran ring. Similarly, a formal [3+3] cycloaddition or other condensation strategies could be employed to construct new heterocyclic systems. acs.org The synthesis of cyclopentennelated indoles has been achieved through cascade cyclizations, highlighting advanced annulation possibilities. nih.gov

Derivatization Pathways for Material Science Applications (e.g., Dye and Pigment Precursors)

The extended π-system and the reactive hydroxyl group of this compound make it an interesting building block for the synthesis of organic functional materials, such as dyes and pigments.

Azo Dyes: A common strategy for dye synthesis involves diazotization. The C-5 hydroxyl group can be converted to an amino group (e.g., via nitration followed by reduction). This amino-indole derivative can then be diazotized with nitrous acid to form a diazonium salt. Subsequent coupling of this salt with electron-rich aromatic compounds (e.g., phenols, anilines, or other heterocycles) yields highly colored azo dyes. lpnu.ua

Cyanine (B1664457) and Styryl Dyes: The methyl group at the C-2 position can be reactive. Indolenine salts, which can be formed from indole derivatives, are key precursors for cyanine dyes. nih.gov Condensation of the activated C-2 methyl group with aldehydes or other electrophiles can extend the conjugation, a key principle in the design of styryl and cyanine dyes used as fluorescent probes and sensitizers.

Coupling Reactions for Extended π-Systems: The hydroxyl group can be converted to a triflate, which serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions like the Suzuki or Stille reaction. google.com This allows for the introduction of aryl or vinyl groups at the C-5 position, creating larger, more conjugated systems with tunable optical and electronic properties suitable for applications in organic electronics.

Reactivity in Specific Reaction Environments

The reactivity of this compound is highly dependent on the reaction medium.

Acidic Conditions: In the presence of strong acids, the phenolic hydroxyl group can be protonated, which facilitates its substitution by nucleophiles. wiley-vch.de While the indole C-3 position is a common site of protonation, it is substituted in this molecule. Lewis or Brønsted acids can also catalyze reactions such as Friedel-Crafts alkylation or acylation. acs.orgresearchgate.net Under harsh acidic conditions, rearrangement or polymerization might occur.

Alkaline Conditions: Strong bases will deprotonate the C-5 hydroxyl group to form the corresponding phenoxide. This greatly increases the nucleophilicity of the oxygen atom, facilitating O-alkylation and O-acylation reactions. The powerful electron-donating nature of the resulting phenoxide ion further activates the aromatic ring, making it highly susceptible to electrophilic attack at the C-4 and C-6 positions.

Photochemical Conditions: Indole derivatives are known to be photochemically active. nih.gov Upon absorption of UV light, the molecule can be promoted to an excited state, enabling reactions that are not accessible under thermal conditions. These can include cycloadditions, rearrangements, or electron transfer processes. For instance, photochemical cyclization is a known method for forming complex indole-containing structures. nih.gov The specific photochemical reactivity would depend on the wavelength of light and the presence of other reactants or sensitizers.

Computational and Theoretical Investigations of 1,2,3 Trimethyl 1h Indol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and energetic properties of 1,2,3-trimethyl-1H-indol-5-ol. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular orbitals, charge distributions, and thermodynamic stabilities.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost. researchgate.net Such studies can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface, another important output of DFT calculations, maps the electrostatic potential onto the electron density surface. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -5.24 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 4.35 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.12 eV |

| Electron Affinity | 1.05 eV |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as specific literature for this compound is not available.

Ab Initio Methods for Energetic Characterization

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information for molecules like this compound.

These calculations are particularly useful for determining the relative energies of different isomers and tautomers, as well as for calculating reaction energies and activation barriers. For instance, ab initio calculations could be employed to determine the energy difference between the -ol and the corresponding keto tautomer of this compound, thus predicting which form is more stable under various conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and other dynamic processes.

Conformational Analysis and Tautomeric Preferences

The presence of rotatable bonds in this compound, such as the orientation of the hydroxyl proton, suggests the possibility of different conformers. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. The simulations can also provide information on the energy barriers between different conformers, which determines the flexibility of the molecule.

Furthermore, MD simulations can be used to study the tautomeric equilibrium between the phenol (B47542) form (this compound) and its corresponding keto tautomer. By simulating the molecule in different environments, it is possible to determine the relative populations of each tautomer and the kinetics of their interconversion.

Solvent Effects on Molecular Structure

The structure and properties of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying the effects of solvents on the molecular structure of this compound. By explicitly including solvent molecules in the simulation, it is possible to investigate specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the indole (B1671886) and water molecules.

These simulations can reveal how the solvent affects the conformational preferences and tautomeric equilibrium of the molecule. For example, a polar solvent might stabilize a more polar tautomer, shifting the equilibrium compared to the gas phase or a nonpolar solvent. The radial distribution function (RDF) is a common analysis tool used in MD simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 2: Radial Distribution Function g(r) Peak Distances for Solute-Solvent Interactions of this compound in Water

| Solute Atom | Solvent Atom | Peak Distance (Å) |

| O (hydroxyl) | H (water) | 1.8 |

| H (hydroxyl) | O (water) | 2.5 |

| N (indole) | H (water) | 2.1 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds in aqueous solution, as specific literature for this compound is not available.

Electronic Properties Analysis

The analysis of electronic properties provides a deeper understanding of the chemical nature of this compound. This involves examining various descriptors that are derived from the electronic structure calculations.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to analyze the electronic structure. NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as charge transfer between orbitals. This can reveal the nature of the bonding within the molecule and the extent of electron delocalization.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier molecular orbital theory is fundamental to predicting a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, specific energy values for these orbitals would need to be calculated to perform this analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, prone to nucleophilic attack. A calculated MEP map for this compound would reveal the most probable sites for intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical calculations are valuable for confirming molecular structures by comparing predicted spectra with experimental data. A computational study would be required to generate the predicted chemical shifts for each unique proton and carbon atom in the this compound structure.

Ligand-Protein Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. These simulations are crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. A docking study of this compound would involve simulating its interaction with the active site of a specific protein to predict its binding affinity and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This requires a selected protein target and the performance of the simulation itself.

Without published research containing these specific computational results for this compound, a scientifically accurate article meeting the prompt's requirements cannot be constructed.

Biological Activities and Mechanistic Pathways of 1,2,3 Trimethyl 1h Indol 5 Ol and Its Analogues in Vitro and Pre Clinical Mechanistic Focus

In Vitro Studies on Cellular and Molecular Targets

Indole (B1671886) derivatives are recognized for their antioxidant properties, primarily attributed to the hydrogen-donating ability of the -NH group in the indole ring. The antioxidant capacity of these compounds is frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov In this method, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically, resulting in a color change from violet to yellow. mdpi.comopenagrar.de The scavenging activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. openagrar.de

While direct studies on 1,2,3-trimethyl-1H-indol-5-ol are limited, the broader class of indole-containing compounds has been extensively studied. For instance, various herbal extracts containing phenolic and indole-related compounds have demonstrated significant scavenging activity against DPPH and other radicals like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govresearchgate.net The antioxidant potential is a key factor in exploring the neuroprotective and other biological effects of these molecules, as oxidative stress is a known contributor to various cellular damage pathways. nih.gov

Table 1: Antioxidant Activity of Selected Indole Analogues and Reference Compounds

| Compound/Extract | Assay | Result (IC50 or equivalent) | Reference |

|---|---|---|---|

| Vaccinium bracteatum Thunb. leave Extract (VBE) | DPPH | 42.2 ± 1.2 µg/ml | openagrar.de |

| Vaccinium bracteatum Thunb. leave Extract (VBE) | ABTS | 71.1 ± 1.1 µg/ml | openagrar.de |

| Ascorbic Acid (Control) | DPPH | - (Used as control) | openagrar.de |

| Ascorbic Acid (Control) | ABTS | 48.7 ± 1.0 µg/ml | openagrar.de |

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. researchgate.netnih.govmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov

Indole analogues and other natural compounds have been investigated for their ability to modulate this pathway. For example, 3H-1,2-dithiole-3-thione (D3T), a sulfur-containing compound, has been shown to inhibit NLRP3 inflammasome activation in keratinocytes. nih.gov Mechanistically, D3T was found to inhibit the JNK pathway in TNF-α stimulated cells, leading to decreased expression of NLRP3, caspase-1, and IL-1β. nih.gov Similarly, other compounds have demonstrated the ability to inhibit NLRP3 activation by reducing reactive oxygen species (ROS) production, which is a key upstream signal for inflammasome assembly. researchgate.net Although specific data for this compound is not available, the indole scaffold is a promising starting point for the development of novel NLRP3 inflammasome inhibitors.

Indole derivatives represent a significant class of heterocyclic compounds with broad-spectrum antimicrobial and antifungal activities. Their mechanisms of action are diverse and can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Several studies have highlighted the efficacy of synthetic indole analogues. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown potent activity against Staphylococcus aureus (including MRSA strains) and Candida albicans, with Minimum Inhibitory Concentrations (MICs) below 1 µg/mL for the most active compounds. mdpi.com Tris(1H-indol-3-yl)methylium salts have also demonstrated high in vitro activity against both antibiotic-sensitive and resistant bacteria, with MIC values ranging from 0.13 to 1.0 µg/mL. nih.govresearchgate.net The proposed mechanism for these salts involves the formation of pores in the cytoplasmic membrane of microbial cells. nih.govresearchgate.net Furthermore, indole-triazole conjugates have been synthesized and evaluated, showing moderate to good activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Indole Analogues

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria | 0.13 - 1.0 µg/mL | nih.govresearchgate.net |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (MRSA) | < 1 µg/mL | mdpi.com |

| Indolylbenzo[d]imidazole (3aq) | Candida albicans | 3.9 µg/mL | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 µg/mL | mdpi.com |

| Indole-triazole conjugates | Gram-negative bacteria | ~250 µg/mL | mdpi.com |

The indole nucleus is a prevalent scaffold in the design of anticancer agents due to its ability to interact with various biological targets involved in cancer progression. Numerous indole derivatives have been synthesized and evaluated for their cytotoxic effects against a wide range of human cancer cell lines.

For instance, a series of indole-based benzenesulfonamides demonstrated potent cytotoxicity against breast cancer cell lines, including MCF-7 and SK-BR-3, particularly under hypoxic conditions. nih.gov The anticancer activity of these compounds was linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor cell survival. nih.gov Another study on 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives found them to have submicromolar cytotoxic effects against lymphoma cells, with IC50 values ranging from 0.89 to 1.80 µM. nih.gov Additionally, semisynthetic derivatives of betulinic acid conjugated with an indole framework showed enhanced cytotoxicity against murine melanoma cells (B164A5) compared to the parent compound. mdpi.com Methanolic extracts of Fritillaria imperialis, which may contain indole alkaloids, have also shown cytotoxic effects against hepatoma (HepG2) and colon cancer (HCT116) cells. researchgate.net

Table 3: Cytotoxic Activity of Indole Analogues on Cancer Cell Lines

| Compound Class/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives | Lymphoma cells (P3HR1) | 0.89 - 1.80 µM | nih.gov |

| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | Murine Melanoma (B164A5) | 9.15 µM | mdpi.com |

| N-(2,3-indolo-betulinoyl)glycine (BA3) | Murine Melanoma (B164A5) | 8.11 µM | mdpi.com |

| Indole-based benzenesulfonamides (A6, A15) | Breast Cancer (MCF-7, SK-BR-3) | Potent inhibition at 100 µM | nih.gov |

The indole scaffold is a versatile template for designing inhibitors of various enzymes implicated in disease. Indole derivatives have been shown to inhibit a wide array of enzymes through different mechanisms of action.

One area of focus has been the inhibition of enzymes involved in inflammation and cancer. For example, indole-based benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrases, which play a role in tumor progression. nih.gov In the context of neurodegenerative diseases and diabetes, triazole-bearing azinane analogues, which can be conceptually related to functionalized indoles, have shown potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov

Furthermore, indole derivatives substituted with an azolylmethyl or α-azolylbenzyl chain have been evaluated for their ability to inhibit retinoic acid (RA) metabolism. The most active compounds in this series demonstrated inhibitory effects comparable to ketoconazole, a known cytochrome P-450 enzyme inhibitor. nih.gov

Table 4: Enzyme Inhibition by Indole Analogues and Related Compounds

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Azinane-triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | nih.gov |

| Azinane-triazole derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | nih.gov |

| Azinane-triazole derivative (12n) | α-Glucosidase | - (Most active in series) | nih.gov |

| 5-bromo-1-ethyl-3-methyl-2-[(phenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-indole | Retinoic Acid Metabolism | 68.9% inhibition at 100 µM | nih.gov |

Indole is a core structural element of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), making indole derivatives prime candidates for ligands targeting serotonin receptors. These receptors are crucial in regulating mood, cognition, and memory, and are targets for treating psychiatric and neurological disorders. nih.gov

Extensive research has focused on developing indole-based ligands with high affinity and selectivity for various 5-HT receptor subtypes. For example, a series of N1-arylsulfonyltryptamines were identified as potent ligands for the human 5-HT6 receptor. mdma.ch Subsequent structure-activity relationship (SAR) studies led to the development of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, with some compounds acting as potent and selective 5-HT6 receptor antagonists. nih.gov Other studies have identified indole derivatives with high affinity for both 5-HT1A and 5-HT2A receptors, while being devoid of significant affinity for the dopamine D2 receptor. nih.gov The primary interaction mechanism often involves a salt bridge formation between a protonatable nitrogen atom in the ligand and a conserved aspartate residue within the receptor's binding pocket. nih.gov

Table 5: Receptor Binding Affinity of Selected Indole Analogues

| Compound Class/Derivative | Target Receptor | Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| 5-methoxy-1-benzenesulfonyltryptamine | 5-HT6 | High affinity | mdma.ch |

| N1-azinylsulfonyl-tetrahydropiridynyl indoles (e.g., compound 25) | 5-HT6 | Potent antagonist | nih.gov |

| Indole derivative D2AAK5 | 5-HT1A / 5-HT2A | Potent ligand | nih.gov |

| Indole derivative D2AAK6 | 5-HT1A / 5-HT2A | Potent ligand | nih.gov |

| Indole derivative D2AAK7 | 5-HT1A | Potent ligand | nih.gov |

In Vitro and Ex Vivo Metabolic Fate Studies

Liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, are a standard in vitro tool to assess metabolic stability. evotec.com The stability of a compound in this system provides an estimate of its intrinsic clearance in the liver. enamine.net For indole-containing compounds, metabolism within liver microsomes often involves hydroxylation of the indole ring and N-dealkylation.

The S9 fraction, which contains both microsomal and cytosolic enzymes, allows for the investigation of both Phase I and Phase II metabolic pathways. enamine.net Phase I reactions for indole analogues can include oxidation, while Phase II reactions may involve glucuronidation or sulfation of hydroxylated metabolites. For instance, in vitro studies with indole have shown its oxidation to indoxyl by CYP enzymes in liver microsomes. researchgate.net Similarly, studies on indole-3-carbinol have demonstrated that its acid condensation products can significantly affect biotransformation enzymes in rat hepatocytes. researchgate.net

Table 1: Representative Metabolic Stability Data for Indole Analogues in Liver Microsomes

| Compound Class | Species | In Vitro System | Key Metabolic Pathways | Reference |

| Indole-3-Carboxamide Synthetic Cannabinoids | Human | Liver Microsomes, Hepatocytes | Hydroxylation, N-dealkylation | nih.gov |

| Fluoro-substituted δ-Tocotrienol Derivative | Mouse | Liver Microsomes | C-F bond hydrolysis | nih.gov |

| Indole | Rat | Liver Microsomes | Hydroxylation (to indoxyl) | researchgate.net |

This table presents data for indole analogues to illustrate common metabolic pathways and should not be directly extrapolated to this compound without experimental verification.

Cellular systems, such as primary hepatocytes, provide a more comprehensive model for metabolic studies as they contain a full complement of metabolic enzymes and cofactors. researchgate.netnih.gov In such systems, the biotransformation of indole derivatives can be studied in a more physiologically relevant context. For example, indole-3-carbinol has been shown to induce various biotransformation enzymes in rat primary hepatocyte cultures, with its effects attributed to its condensation products. researchgate.netnih.gov The metabolism of tryptophan, the parent amino acid of many indoles, in gut microbial communities can lead to the formation of indole and its derivatives, which are then absorbed and further metabolized in the liver. mdpi.comresearchgate.net

Mechanistic Insights from Pre-clinical Animal Models (Focus on molecular mechanisms and pathological markers)

Pre-clinical animal models are invaluable for understanding the in vivo mechanisms of action of novel compounds and for identifying their effects on pathological markers.

Several indole-based compounds have demonstrated neuroprotective potential in pre-clinical models. nih.gov One of the key mechanisms implicated in neurodegenerative diseases is endoplasmic reticulum (ER) stress, which occurs when misfolded proteins accumulate in the ER lumen. researchgate.netfigshare.com Certain oxindole (B195798) compounds have been identified as chemical chaperones that can suppress ER stress-induced cell death by preventing protein aggregation. researchgate.netfigshare.com

Furthermore, indole derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. researchgate.net For instance, synthetic indole-phenolic compounds have exhibited neuroprotective effects by reducing the production of reactive oxygen species (ROS) and mitigating cytotoxicity induced by amyloid-β peptides in neuroblastoma cells. nih.gov The neuroprotective effects of certain natural compounds have also been linked to the inhibition of ER stress-mediated apoptotic pathways. frontiersin.org

Inflammation is a key pathological feature of many diseases, and indole derivatives have shown significant anti-inflammatory activity in various pre-clinical models. nih.govnih.gov The mechanisms underlying this activity are diverse. Some indole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade. nih.gov

Other indole compounds modulate inflammatory signaling pathways. For example, some derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression. chemrxiv.org In models of inflammation, treatment with indole-imidazolidine derivatives led to a reduction in leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Indole-3-acetic acid, a tryptophan metabolite, has been found to alleviate inflammatory responses in macrophages by inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.com

Table 2: Pre-clinical Mechanistic Insights for Indole Analogues

| Biological Activity | Compound Class | Model System | Key Mechanistic Findings | Reference |

| Neuroprotection | Oxindole derivatives | Hippocampal HT22 neuronal cells | Inhibition of ER stress-induced cell death, reduction of protein aggregation | researchgate.netfigshare.com |

| Neuroprotection | Indole-phenolic compounds | SH-SY5Y neuroblastoma cells | Reduction of ROS production, mitigation of amyloid-β induced cytotoxicity | nih.gov |

| Anti-inflammatory | Indole acetohydrazide derivatives | Carrageenan-induced paw edema | Selective inhibition of COX-2 expression | nih.gov |

| Anti-inflammatory | Indole-imidazolidine derivatives | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β | nih.gov |

| Anti-inflammatory | Indole-3-acetic acid | RAW264.7 macrophages | Induction of heme oxygenase-1 (HO-1) | mdpi.com |

This table summarizes findings for various indole analogues to provide a mechanistic context for the potential activities of this compound.

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems. While there is no specific information on this compound being used as a chemical probe, the indole scaffold is utilized in the design of such tools. For example, fluorescent indole nucleoside analogues have been synthesized and used as chemical tools for biochemical research, particularly for incorporation into nucleic acids to study their structure and function. researchgate.net The inherent spectroscopic properties of the indole ring make it an attractive fluorophore for the development of probes to investigate biological processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,2,3 Trimethyl 1h Indol 5 Ol Derivatives

Impact of N1 Substitutions on Biological Activity Profiles